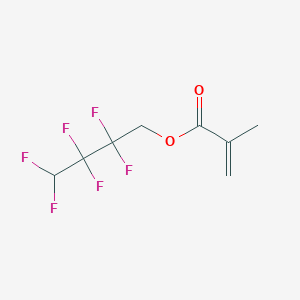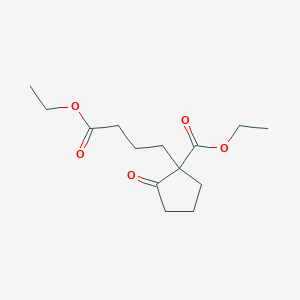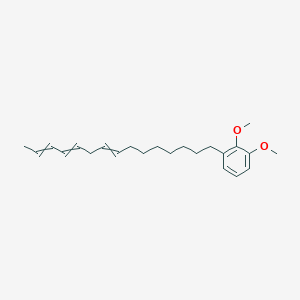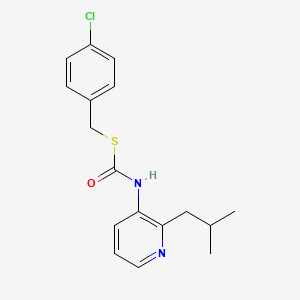
Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyridine ring, a chlorophenyl group, and an ester linkage, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester typically involves the reaction of 3-pyridinylcarbonimidothioic acid with 4-chlorobenzyl chloride and 2-methylpropyl alcohol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with amine or thiol groups
Applications De Recherche Scientifique
Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, by targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-(1-methylethyl) ester
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(1-methylethyl) ester
Uniqueness
Compared to similar compounds, Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester stands out due to its specific ester linkage and the presence of a chlorophenyl group
Propriétés
Numéro CAS |
51308-78-2 |
|---|---|
Formule moléculaire |
C17H19ClN2OS |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
S-[(4-chlorophenyl)methyl] N-[2-(2-methylpropyl)pyridin-3-yl]carbamothioate |
InChI |
InChI=1S/C17H19ClN2OS/c1-12(2)10-16-15(4-3-9-19-16)20-17(21)22-11-13-5-7-14(18)8-6-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |
Clé InChI |
DTJWGDQEBCZIHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


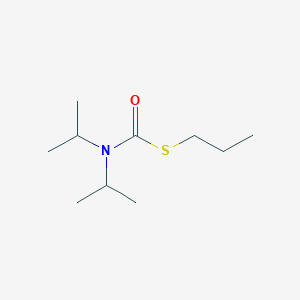
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
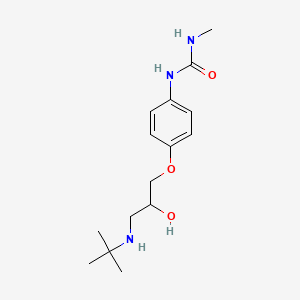
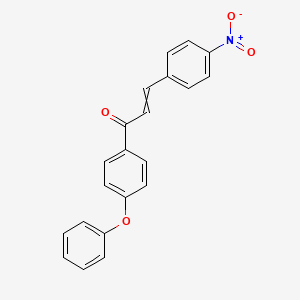

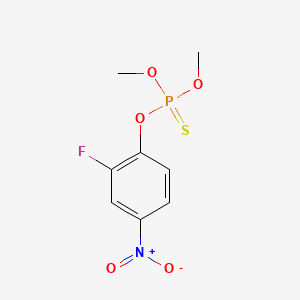
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
